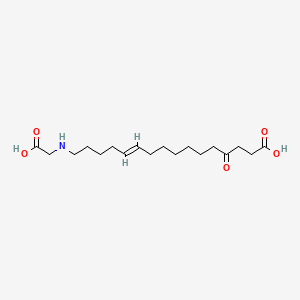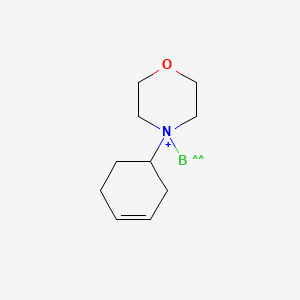
Trihydro(4-phenylmorpholine-N4)boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydro(4-phenylmorpholine-N4)boron is a chemical compound with the molecular formula C10H19BNO and a molecular weight of 180.07496 g/mol It is known for its unique structure, which includes a boron atom bonded to a 4-phenylmorpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydro(4-phenylmorpholine-N4)boron typically involves the reaction of borane with 4-phenylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Borane} + \text{4-phenylmorpholine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Trihydro(4-phenylmorpholine-N4)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron complexes.
Substitution: The phenyl group or the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce simpler boron-hydride complexes.
Scientific Research Applications
Trihydro(4-phenylmorpholine-N4)boron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Trihydro(4-phenylmorpholine-N4)boron involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and boron-mediated reactions.
Comparison with Similar Compounds
Similar Compounds
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Borane-pyridine complex
Uniqueness
Trihydro(4-phenylmorpholine-N4)boron is unique due to its specific structure, which includes a phenyl group and a morpholine ring This structure imparts distinct chemical properties and reactivity compared to other boron-containing compounds
Properties
Molecular Formula |
C10H17BNO+ |
|---|---|
Molecular Weight |
178.06 g/mol |
InChI |
InChI=1S/C10H17BNO/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-2,10H,3-9H2/q+1 |
InChI Key |
NHIZVLFPBWJABN-UHFFFAOYSA-N |
Canonical SMILES |
[B][N+]1(CCOCC1)C2CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


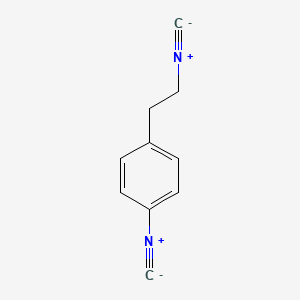
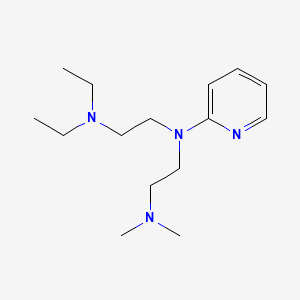
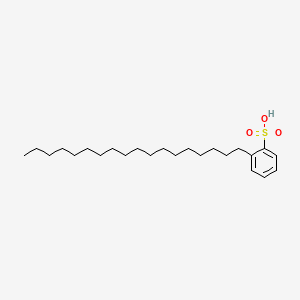

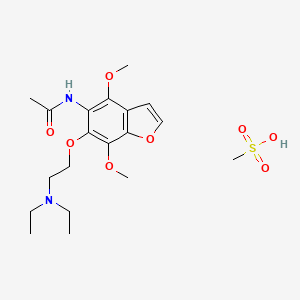
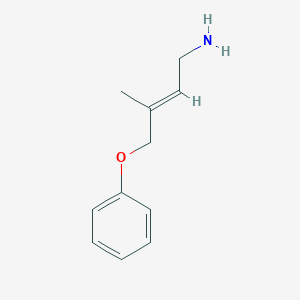
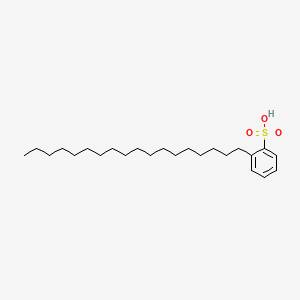
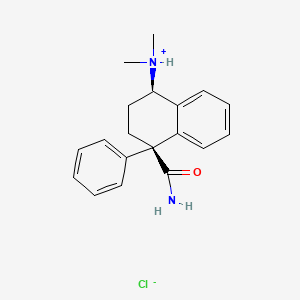
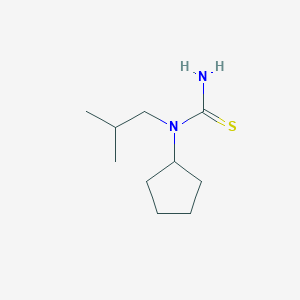
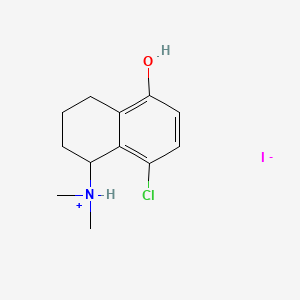
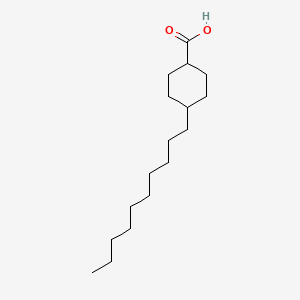
![N-[(2-prop-1-en-2-ylphenyl)methyl]acetamide](/img/structure/B13783373.png)

